(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide
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Overview
Description
(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the benzodioxole moiety: This step involves the coupling of the pyrazole ring with a benzodioxole derivative using a suitable catalyst.
Formation of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction.
Formation of the enamide: The final step involves the reaction of the intermediate with an appropriate amide derivative under specific conditions to form the (Z)-enamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties, making them of interest in drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The benzodioxole and pyrazole moieties may play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide
- (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-isopropylphenyl)prop-2-enamide
- (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Uniqueness
The uniqueness of (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group on the phenyl ring, for example, may influence its binding affinity to biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-2-14-3-6-18(7-4-14)25-22(27)16(11-23)9-17-12-24-26-21(17)15-5-8-19-20(10-15)29-13-28-19/h3-10,12H,2,13H2,1H3,(H,24,26)(H,25,27)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWOSGWIFUPPKW-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC4=C(C=C3)OCO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(NN=C2)C3=CC4=C(C=C3)OCO4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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